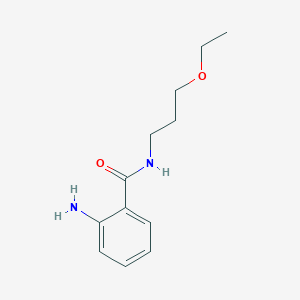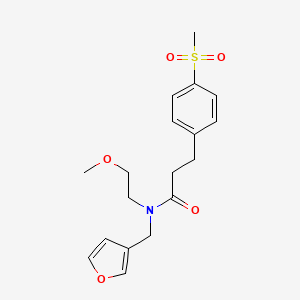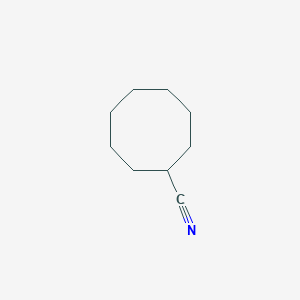![molecular formula C17H18ClN3O3 B2738114 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one CAS No. 2319801-35-7](/img/structure/B2738114.png)
2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one is a chemical compound that has generated interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one is not yet fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by interfering with their cell wall synthesis. It may also work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one has a low toxicity profile and does not cause significant adverse effects on the body. It has been found to have no effect on liver or kidney function, and does not cause any significant changes in blood pressure or heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one is its broad-spectrum antibacterial and antifungal activity. This makes it a potentially useful compound for the treatment of various infections. However, one of the limitations of this compound is that its mechanism of action is not yet fully understood. This makes it difficult to optimize its use and develop more effective treatments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one. One area of focus could be on optimizing its use as an antibacterial and antifungal agent. This could involve studying its mechanism of action in more detail and developing more effective treatments based on this knowledge. Another area of focus could be on its potential as an anti-cancer agent. This could involve further studies to determine its efficacy in vivo and to develop more targeted treatments. Overall, there is significant potential for this compound to be used in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one involves the reaction of 3-chlorophenol with acetic anhydride to form 3-acetoxychlorobenzene. This is then reacted with azetidine-3-carboxylic acid to produce 1-[2-(3-chlorophenoxy)acetyl]azetidin-3-yl]acetic acid. The final step involves the reaction of this compound with 6-methyl-3-pyridazinone in the presence of a catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one has been studied for its potential applications in various fields. It has been found to have antibacterial activity against gram-positive bacteria and antifungal activity as well. It has also been studied for its potential as an anti-cancer agent, with promising results in vitro.
Eigenschaften
IUPAC Name |
2-[[1-[2-(3-chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-5-6-16(22)21(19-12)10-13-8-20(9-13)17(23)11-24-15-4-2-3-14(18)7-15/h2-7,13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBFKGYDHVGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)



![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2738049.png)
![Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate](/img/structure/B2738050.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738052.png)
